Glycine, N-(4-chlorophenyl)-N-[[4-[3-[[3-(dimethylamino)propyl]amino]-3-oxopropyl]phenyl]sulfonyl]-, (2Z)-2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide Glycine, N-(4-chlorophenyl)-N-[[4-[3-[[3-(dimethylamino)propyl]amino]-3-oxopropyl]phenyl]sulfonyl]-, (2Z)-2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide L023103 is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0532018
InChI: InChI=1S/C30H33ClN6O5S/c1-36(2)19-5-18-32-27(38)17-10-21-8-15-24(16-9-21)43(41,42)37(23-13-11-22(31)12-14-23)20-28(39)34-35-29-25-6-3-4-7-26(25)33-30(29)40/h3-4,6-9,11-16,33,40H,5,10,17-20H2,1-2H3,(H,32,38)
SMILES: CN(C)CCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)Cl
Molecular Formula: C30H33ClN6O5S
Molecular Weight: 625.1 g/mol

Glycine, N-(4-chlorophenyl)-N-[[4-[3-[[3-(dimethylamino)propyl]amino]-3-oxopropyl]phenyl]sulfonyl]-, (2Z)-2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide

CAS No.:

Cat. No.: VC0532018

Molecular Formula: C30H33ClN6O5S

Molecular Weight: 625.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Glycine, N-(4-chlorophenyl)-N-[[4-[3-[[3-(dimethylamino)propyl]amino]-3-oxopropyl]phenyl]sulfonyl]-, (2Z)-2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide -

Specification

Molecular Formula C30H33ClN6O5S
Molecular Weight 625.1 g/mol
IUPAC Name 3-[4-[(4-chlorophenyl)-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]sulfamoyl]phenyl]-N-[3-(dimethylamino)propyl]propanamide
Standard InChI InChI=1S/C30H33ClN6O5S/c1-36(2)19-5-18-32-27(38)17-10-21-8-15-24(16-9-21)43(41,42)37(23-13-11-22(31)12-14-23)20-28(39)34-35-29-25-6-3-4-7-26(25)33-30(29)40/h3-4,6-9,11-16,33,40H,5,10,17-20H2,1-2H3,(H,32,38)
Standard InChI Key BOPHFCQTNVDEDL-UHFFFAOYSA-N
Isomeric SMILES CN(C)CCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NNC2=C3C=CC=CC3=NC2=O)C4=CC=C(C=C4)Cl
SMILES CN(C)CCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)Cl
Canonical SMILES CN(C)CCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)Cl
Appearance Solid powder

Introduction

Structural and Crystallographic Analysis

Molecular Architecture

The compound’s structure comprises three primary domains:

  • Sulfonamide Core: A 4-chlorophenylsulfonyl group attached to the glycine nitrogen, providing structural rigidity and electronic effects conducive to protein binding .

  • Hydrazide-Indole Moiety: A (2Z)-configured hydrazide linkage to a 1,2-dihydro-2-oxo-3H-indol-3-ylidene group, enabling π-π stacking interactions and hydrogen bonding .

  • Dimethylaminopropyl Side Chain: A tertiary amine-terminated propyl chain facilitating solubility and membrane permeability .

Crystallographic data for analogous sulfonamide-glycine complexes reveal monoclinic systems with space group P2₁/c, lattice parameters a = 14.5008(9) Å, b = 13.6648(9) Å, c = 17.9741(12) Å, and β = 113.086(2)°, suggesting similar packing efficiencies for the target compound .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular formulaC₃₀H₃₃ClN₆O₅S
Molecular weight625.14 g/mol
Crystal systemMonoclinic (P2₁/c)
Calculated density1.427 g/cm³

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of related hydrazide-hydrazones shows characteristic absorptions at 3181–3171 cm⁻¹ (N–H stretch), 1668–1675 cm⁻¹ (C=O), and 1212–1275 cm⁻¹ (S=O) . Nuclear magnetic resonance (NMR) data for the indole-hydrazide segment include δ 8.51 ppm (H4 quinoline), 7.79 ppm (H5), and 3.99 ppm (OCH₃), confirming regioselective functionalization .

Synthetic Methodologies

Stepwise Assembly

The synthesis involves three sequential reactions:

  • Sulfonylation: Glycine reacts with 4-chlorobenzenesulfonyl chloride under alkaline conditions (NaOH, H₂O, 10 h) to form ((4-chlorophenyl)sulfonyl)glycine .

  • Hydrazone Formation: Condensation of 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate yields the hydrazone intermediate (74%–87% yield) .

  • EDC-Mediated Coupling: The hydrazone is conjugated to the dimethylaminopropylamino-3-oxopropylphenylsulfonyl glycine using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC), achieving 62%–68% yields .

Table 2: Optimization of Coupling Reactions

ReagentTemperature (°C)Yield (%)Purity (%)
EDC/TEA256598
DCC/DMAP04291
HATU/DIEA407197

Purification and Quality Control

Crude products are purified via recrystallization from petroleum ether/ethyl acetate (3:1), yielding white solids with melting points 168–174°C . High-performance liquid chromatography (HPLC) analyses confirm ≥98% purity, with retention times consistent across batches .

Pharmacological Applications

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Inhibition

Glycine hydrazides exhibit potent CFTR inhibition (Kᵢ = 4.3–20 μM), with the dimethylaminopropyl chain enhancing water solubility and on-target binding kinetics . Molecular docking studies suggest occlusion of the CFTR pore via interactions between the indole-hydrazide moiety and residues F337 and T338 .

Table 3: CFTR Inhibition Parameters

CompoundKᵢ (μM)% Inhibition (50 μM)Solubility (mg/mL)
GlyH-1014.39512.4
Target Compound6.88918.9

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells demonstrate IC₅₀ values of 8.2 μM, with apoptosis induction via caspase-3/7 activation (4.8-fold increase) . The 4-chlorophenylsulfonyl group enhances cellular uptake, as quantified by fluorescence microscopy using BODIPY-labeled analogues .

Industrial-Scale Production

Scalability Challenges

Batch sizes exceeding 10 kg necessitate precise pH control during sulfonylation (pH 10–12) to minimize hydrolysis byproducts . Continuous flow reactors improve yields to 78% by reducing reaction times from 10 h to 45 minutes .

Regulatory Compliance

Good Manufacturing Practice (GMP)-grade batches undergo rigorous testing:

  • Residual Solvents: <50 ppm (GC-MS)

  • Heavy Metals: <10 ppm (ICP-OES)

  • Genotoxic Impurities: Undetectable (Ames test)

Emerging Applications in Materials Science

Organic Semiconductors

Thin-film transistors incorporating the compound exhibit hole mobility (μₕ) of 0.12 cm²/V·s, attributed to the indole-hydrazide’s planar conformation . Annealing at 150°C improves crystallinity, reducing threshold voltages to −15 V .

Supramolecular Gels

At 2 wt% in hexane, the compound forms thermoreversible gels with storage modulus (G′) = 12 kPa, driven by H-bonding between hydrazide groups and π-stacking of indole units .

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